molecular formula C15H23NO3S2 B2707596 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034486-38-7

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2707596
CAS RN: 2034486-38-7
M. Wt: 329.47
InChI Key: NZMMMRZMLLQWDL-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide (MTTMS) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTMS belongs to the class of sulfonamide derivatives and has been shown to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment: A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, which are very useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds show high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • DNA Binding and Anticancer Activity: A 2013 study by González-Álvarez et al. focused on mixed-ligand copper(II)-sulfonamide complexes. These complexes showed significant DNA binding and cleavage activity, which correlated with their anticancer activity, particularly against human tumor cells such as colon adenocarcinoma and leukemia lymphocytes (González-Álvarez et al., 2013).

Molecular Characterization and Interactions

  • Molecular and Electronic Properties: Murthy et al. (2018) conducted a study on a newly synthesized sulfonamide molecule, focusing on its structural and electronic properties. The study used computational and experimental methods to analyze the molecule's interactions, providing insights into its potential applications in various fields (Murthy et al., 2018).

Nonlinear Optical Properties

  • Second-Order Nonlinear Optical Properties: In 2012, Li et al. explored the synthesis and characterization of thienyl-substituted pyridinium salts. These compounds exhibited notable second-order nonlinear optical properties, making them potentially useful in fields like photonics and optoelectronics (Li et al., 2012).

Molecular Dynamics and Spectroscopy

  • Dimer Interaction Energies and Spectroscopy: A 2015 study by Karakaya et al. examined the spectroscopic analysis and dimer interaction energies of a similar sulfonamide compound, providing insights into its molecular dynamics and potential applications in materials science and chemistry (Karakaya et al., 2015).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-12-4-5-14(10-13(12)2)21(17,18)16-11-15(19-3)6-8-20-9-7-15/h4-5,10,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMMMRZMLLQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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